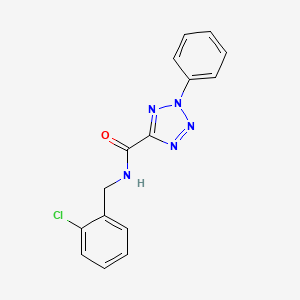

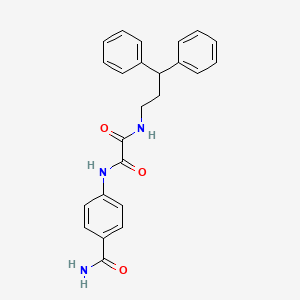

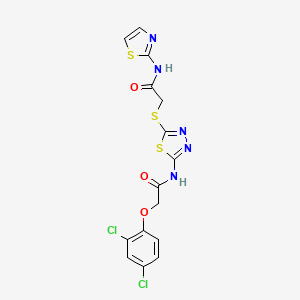

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as TCB-2, is a chemical compound that belongs to the class of tetrazoles. It is a synthetic derivative of the hallucinogenic drug, lysergic acid diethylamide (LSD). TCB-2 has been extensively studied for its potential as a research tool in the field of neuroscience.

科学的研究の応用

Antimicrobial Activity

The compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria but not in humans, making it an attractive target for antimicrobial drugs . The compound has shown to inhibit the growth of Haemophilus influenzae .

Antibacterial Activity

In addition to its antimicrobial activity, the compound has also shown antibacterial activity. It has been found to be effective against Staphylococcus aureus with a MIC (minimum inhibitory concentration) of 7.81 μM, and Staphylococcus epidermidis with a MIC of 15.62 μM . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning.

Antimycobacterial Activity

While there’s no direct evidence of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide having antimycobacterial activity, related compounds have shown effectiveness against mycobacteria . Given the structural similarities, it’s possible that this compound could also have antimycobacterial properties, but further research would be needed to confirm this.

Potential Inhibitor of Enoyl-ACP-Reductase

Enoyl-ACP-reductase is an enzyme involved in the fatty acid synthesis pathway of bacteria. Inhibition of this enzyme can lead to the disruption of bacterial cell wall synthesis, making it a potential target for antibacterial drugs . While there’s no direct evidence of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide inhibiting this enzyme, related compounds have shown such activity .

Potential Use in Drug Discovery

Given its biological activities and the fact that it can be readily produced by hydrolysis of ketoclomazone , this compound could be a useful starting point for the development of new antimicrobial and antibacterial drugs.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-13-9-5-4-6-11(13)10-17-15(22)14-18-20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBKJFKQKSHFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

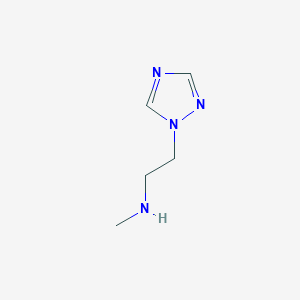

![2-Fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2655886.png)

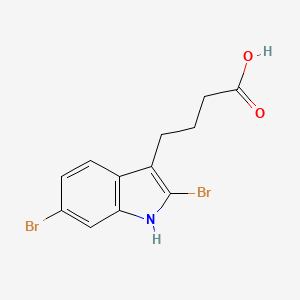

![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)

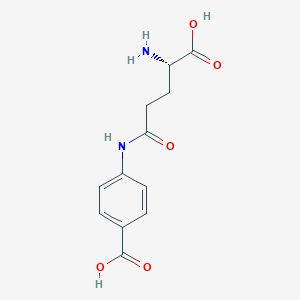

![1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2655904.png)

![Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B2655905.png)

![N-(2-Methoxyphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2655907.png)